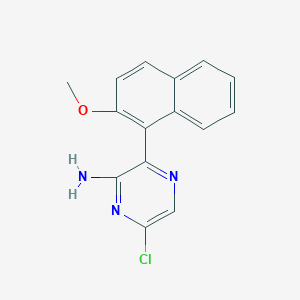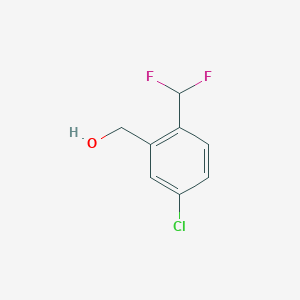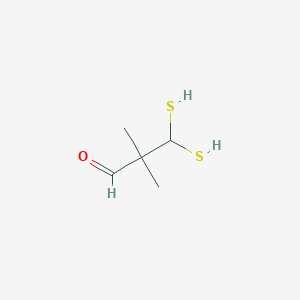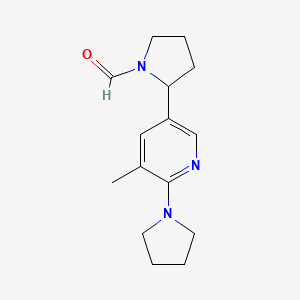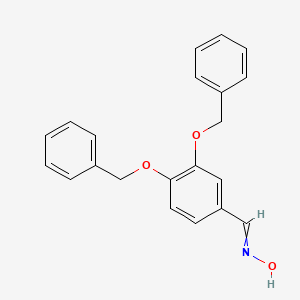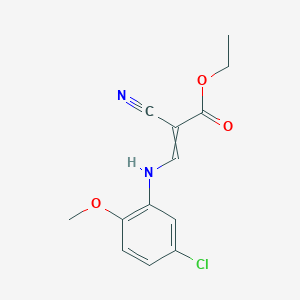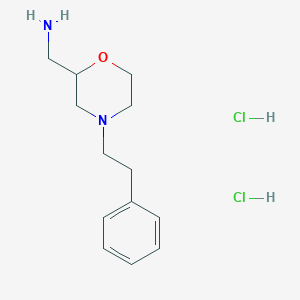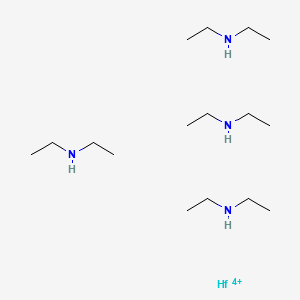
N-ethylethanamine;hafnium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylethanamine;hafnium(4+):
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-ethylethanamine typically involves the reaction of ethylamine with ethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5NH2+C2H4→C4H11N
For the synthesis of hafnium(4+) compounds, hafnium metal is often reacted with halogens or other reactive agents. For example, hafnium tetrachloride (HfCl4) can be prepared by reacting hafnium metal with chlorine gas at elevated temperatures:
Hf+2Cl2→HfCl4
Industrial Production Methods
Industrial production of N-ethylethanamine involves large-scale chemical reactors where ethylamine and ethylene are combined under specific conditions. The production of hafnium(4+) compounds, such as hafnium tetrachloride, is typically carried out in specialized facilities equipped to handle high-temperature reactions and the safe handling of reactive gases.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: N-ethylethanamine can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Hafnium(4+) compounds, such as hafnium tetrachloride, can undergo:
Hydrolysis: Reacting with water to form hafnium oxide (HfO2).
Reduction: Reducing agents can convert hafnium(4+) to lower oxidation states.
Complexation: Forming complexes with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
Scientific Research Applications
N-ethylethanamine;hafnium(4+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, including coatings and catalysts.
Mechanism of Action
The mechanism of action of N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Hafnium(4+) compounds, on the other hand, can interact with other metal ions and ligands, forming stable complexes that are useful in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Similar to N-ethylethanamine but without the hafnium component.
Hafnium tetrachloride: A common hafnium(4+) compound used in various chemical reactions.
Zirconium(4+) compounds: Chemically similar to hafnium(4+) compounds due to their similar ionic radii.
Uniqueness
N-ethylethanamine;hafnium(4+) is unique due to the combination of an organic amine with a transition metal ion. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H44HfN4+4 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-ethylethanamine;hafnium(4+) |
InChI |
InChI=1S/4C4H11N.Hf/c4*1-3-5-4-2;/h4*5H,3-4H2,1-2H3;/q;;;;+4 |
InChI Key |
NHLIXAMZDJCBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CCNCC.CCNCC.CCNCC.[Hf+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


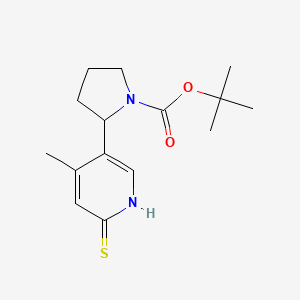
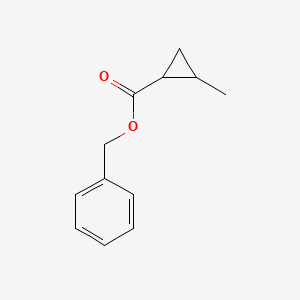
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

